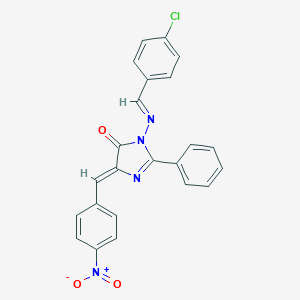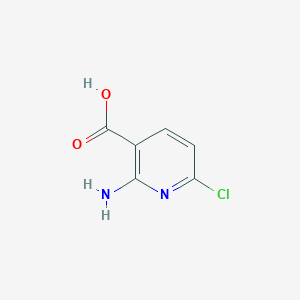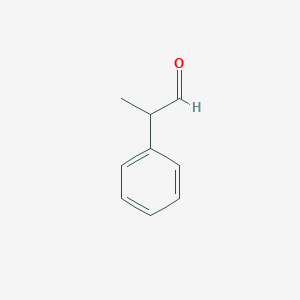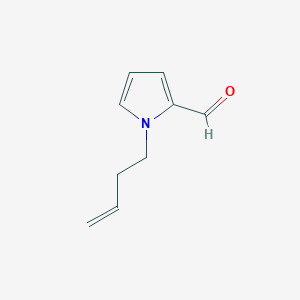
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by a pyrrole ring substituted with a butenyl group at the nitrogen atom and an aldehyde group at the second carbon atom
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-butenylamine with 2-formylpyrrole under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo substitution reactions, where the double bond can react with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be used in the production of specialty chemicals, polymers, and other materials with desirable properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group may also participate in interactions with other molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be compared with other similar compounds, such as:
1-(3-Butenyl)-1H-pyrrole:
1-(3-Butenyl)-2-pyrrolidinone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and reactivity.
1-(3-Butenyl)-1H-pyrrole-2-methanol:
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
135192-15-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
InChI Key |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
Canonical SMILES |
C=CCCN1C=CC=C1C=O |
Synonyms |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


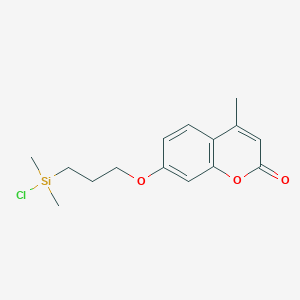
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
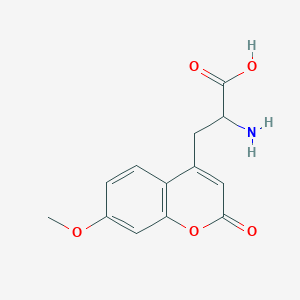
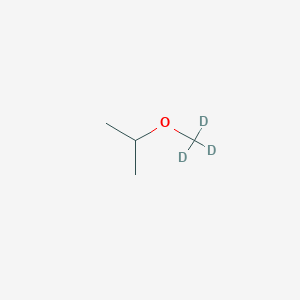

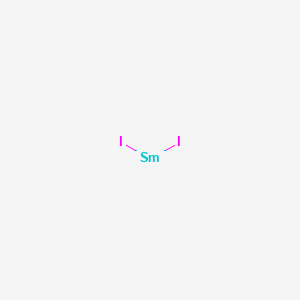
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
